

# strategies to improve the therapeutic index of LEO 39652

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **LEO 39652**

Cat. No.: **B8144546**

[Get Quote](#)

## Technical Support Center: LEO 39652

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at improving the therapeutic index of **LEO 39652**.

## I. Frequently Asked Questions (FAQs)

Q1: What is **LEO 39652** and what is its mechanism of action?

A1: **LEO 39652** is a novel phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic dermatitis.<sup>[1][2][3][4]</sup> As a PDE4 inhibitor, it works by increasing intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn downregulates the inflammatory response.<sup>[1]</sup> PDE4 is a key enzyme in the inflammatory cascade and is found in most immune cells.<sup>[4]</sup>

Q2: What is the "dual-soft" drug concept and how does it apply to **LEO 39652**?

A2: **LEO 39652** is designed as a "dual-soft" drug, a strategy aimed at improving the therapeutic index by minimizing systemic side effects.<sup>[1][2][3]</sup> This design incorporates two ester functionalities into the molecule, making it susceptible to rapid metabolism by esterases in both the blood and the liver into inactive metabolites.<sup>[2][3]</sup> The goal is for the drug to be stable in the skin to exert its therapeutic effect locally, but quickly break down upon entering systemic circulation, thereby reducing the risk of adverse effects.<sup>[2][3]</sup>

Q3: What are the main challenges observed with **LEO 39652** in clinical studies?

A3: Despite its innovative design, **LEO 39652** demonstrated a lack of clinical efficacy in patients with atopic dermatitis.<sup>[1]</sup> This was attributed to insufficient drug availability at the target site within the skin.<sup>[1]</sup> Specifically, studies showed low unbound drug concentration in the dermal interstitial fluid, leading to minimal engagement with its target, PDE4.<sup>[1][5]</sup>

Q4: What is the therapeutic index and why is it important?

A4: The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.<sup>[6][7]</sup> A higher TI indicates a safer drug, as there is a wider margin between the effective dose and the toxic dose.<sup>[6][7]</sup> For drugs with a narrow therapeutic index, small changes in dosage can lead to toxicity, requiring careful monitoring.<sup>[6][7][8]</sup> Improving the therapeutic index is a key goal in drug development.<sup>[9][10]</sup>

## II. Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro and in vivo experiments with **LEO 39652**.

| Problem                                             | Potential Cause                                                                                                                                                                                                                                                                                      | Suggested Solution                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                       |
|-----------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low or no PDE4 inhibition in cell-based assays      | <p>1. Rapid degradation of LEO 39652: The presence of esterases in cell culture media (e.g., from fetal bovine serum) can lead to rapid hydrolysis of the compound.</p> <p>2. Low cell permeability: The compound may not be efficiently crossing the cell membrane to reach intracellular PDE4.</p> | <p>1a. Use heat-inactivated serum: Heat inactivation can reduce esterase activity. 1b. Serum-free media: If possible, conduct the experiment in serum-free media. 1c. Include an esterase inhibitor: Add a broad-spectrum esterase inhibitor to the culture medium as a control to confirm if degradation is the issue.</p> <p>2a. Permeabilize cells: For mechanistic studies, consider using a gentle permeabilization agent to ensure the compound reaches its target. 2b. Formulation optimization: In formulation studies, test different vehicles to enhance skin penetration.</p> |
| Inconsistent results in ex vivo skin explant models | <p>1. Variability in skin samples: Differences in skin thickness, barrier integrity, and endogenous esterase activity between donors can lead to variable results.</p>                                                                                                                               | <p>1a. Standardize skin source and preparation: Use skin from a consistent anatomical location and handle all samples uniformly. 1b. Barrier disruption: If studying diseased skin models, use a standardized method for barrier disruption. 1c. Measure esterase activity: Quantify esterase activity in skin homogenates to account for variability.</p>                                                                                                                                                                                                                               |

2. Insufficient drug penetration: The formulation may not be optimized for delivery into the dermal layers where the target cells reside.

2a. Test penetration enhancers: Include various penetration enhancers in the formulation to improve dermal delivery. 2b. Dermal open flow microperfusion: Utilize techniques like dOFM to directly measure the concentration of LEO 39652 in the dermal interstitial fluid.[\[1\]](#)

High systemic exposure in animal models despite topical application

1. Compromised skin barrier: The animal model may have a compromised skin barrier, leading to increased systemic absorption.

1a. Assess skin barrier function: Measure transepidermal water loss (TEWL) to ensure the skin barrier is intact before and during the experiment. 1b. Use appropriate animal model: Select an animal model with skin characteristics that closely mimic human skin.

2. Formulation issues: The vehicle may enhance systemic absorption more than dermal retention.

2a. Modify the formulation: Adjust the lipophilicity and other physicochemical properties of the vehicle to favor retention in the skin layers.

### III. Experimental Protocols & Methodologies

#### 1. Protocol for Assessing **LEO 39652** Stability in the Presence of Esterases

- Objective: To determine the rate of hydrolysis of **LEO 39652** by esterases found in biological matrices.
- Materials: **LEO 39652**, phosphate-buffered saline (PBS), human serum, human liver microsomes (HLM), esterase inhibitor (e.g., paraoxon), HPLC system.

- Methodology:
  - Prepare stock solutions of **LEO 39652** in a suitable organic solvent (e.g., DMSO).
  - Incubate a fixed concentration of **LEO 39652** in PBS containing either human serum or HLM at 37°C.
  - As a negative control, incubate **LEO 39652** in PBS alone.
  - As an inhibition control, pre-incubate the serum or HLM with an esterase inhibitor before adding **LEO 39652**.
  - Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
  - Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
  - Centrifuge the samples and analyze the supernatant for the concentration of remaining **LEO 39652** using a validated HPLC method.
  - Calculate the half-life of **LEO 39652** in each matrix.

## 2. Protocol for Evaluating Dermal Penetration using Franz Diffusion Cells

- Objective: To assess the in vitro skin penetration and retention of different **LEO 39652** formulations.
- Materials: Franz diffusion cells, human or porcine skin membranes, **LEO 39652** formulations, receptor solution (e.g., PBS with a solubilizing agent), HPLC system.
- Methodology:
  - Mount the skin membrane on the Franz diffusion cells with the stratum corneum facing the donor compartment.
  - Fill the receptor compartment with the receptor solution and maintain at 32°C.

- Apply a finite dose of the **LEO 39652** formulation to the skin surface in the donor compartment.
- At predetermined time points, collect samples from the receptor compartment.
- At the end of the experiment, dismantle the apparatus, wash the skin surface to remove excess formulation, and separate the epidermis and dermis.
- Extract **LEO 39652** from the epidermis, dermis, and receptor fluid.
- Quantify the amount of **LEO 39652** in each compartment using HPLC.

## IV. Visualizations

## PDE4 Signaling Pathway in Inflammation

[Click to download full resolution via product page](#)

Caption: PDE4 signaling pathway and the inhibitory action of **LEO 39652**.



[Click to download full resolution via product page](#)

Caption: "Dual-soft" metabolic inactivation of **LEO 39652**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for enhancing **LEO 39652** therapeutic index.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (LEO 39652), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LEO-29102 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Enhancing Drug Efficacy and Therapeutic Index through Cheminformatics-Based Selection of Small Molecule Binary Weapons That Improve Transporter-Mediated Targeting: A Cytotoxicity System Based on Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a novel non-steroidal glucocorticoid receptor agonist optimized for topical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [strategies to improve the therapeutic index of LEO 39652]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8144546#strategies-to-improve-the-therapeutic-index-of-leo-39652>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)